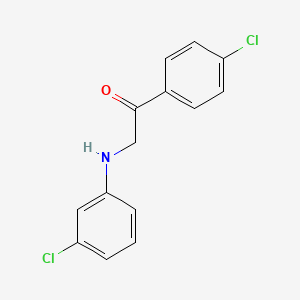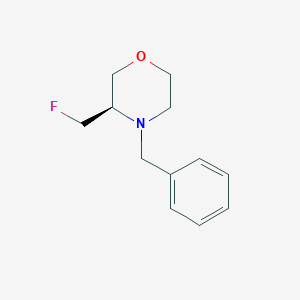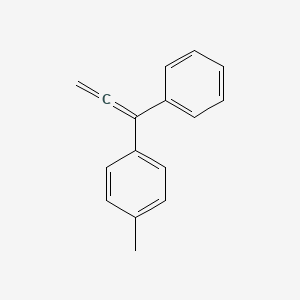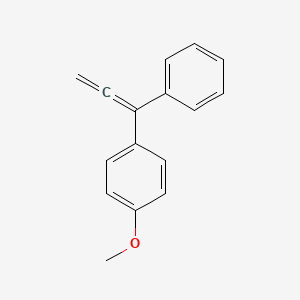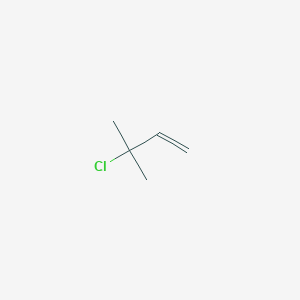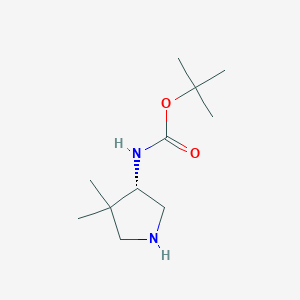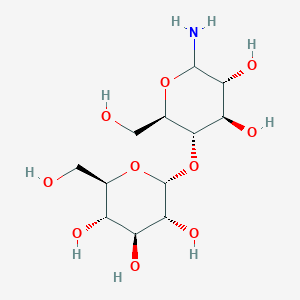
Maltosylamine
Vue d'ensemble
Description
Maltosylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO10 and its molecular weight is 341.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Specific Inhibition of β-Amylase
Maltosylamine has been identified as an effective specific inhibitor of β-amylase, particularly in sweet potatoes. Its synthesis marked the first time that a 1-aminoglycoside demonstrated inhibitory properties against exoglycosidases, highlighting its potential in enzyme activity modulation. This compound's reversible inhibition mechanism suggests its interaction with the active site of β-amylase, emphasizing its utility in enzymatic research (Walker & Axelrod, 1979).
Photolabeling in Adipocyte Hexose Carrier Studies
This compound derivatives, like N-(4-azido-2-nitrophenyl)-maltosylamine (NAP-maltosylamine), have been synthesized for photolabeling the hexose carrier of rat adipocytes. This derivative, which inhibits 3-O-methylglucose uptake, has shown potential in labeling specific proteins in adipocytes, thus aiding in understanding hexose transport mechanisms. The derivative's unique properties make it a suitable probe for the hexose carrier, offering insights into insulin-stimulated transport activation (May, Horuk, & Olefsky, 1987).
Malaria Drug Discovery (MalDA)
While not directly related to this compound, the Malaria Drug Accelerator (MalDA) program, a consortium of scientific laboratories, focuses on improving and accelerating malaria drug discovery. This includes identifying new drug targets and lead inhibitors for malaria, demonstrating the broader context in which compounds like this compound could potentially be researched (Yang et al., 2021).
Mass Spectrometry Applications
This compound-related compounds are used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. For example, hydroxyethyl methacrylate-functionalized graphene oxide, used as a matrix for MALDI, demonstrates the role of this compound derivatives in enhancing analytical techniques for neurotransmitter detection, like dopamine. This advancement in MALDI technology contributes to biomedical research by allowing for more efficient and sensitive detection of biochemical compounds (Zheng et al., 2016).
Drug Discovery and Pharmacogenomics
Research into arylamine N-acetyltransferases (NATs), which includes compounds like this compound, has expanded into various areas of drug discovery and pharmacogenomics. These studies contribute to understanding cellular metabolism, pharmacogenetics, and the development of new drug candidates. The synthesis and research of this compound and its derivatives contribute to this field by providing chemical tools and insights into enzyme interactions and disease mechanisms (Sim, Westwood, & Fullam, 2007).
Antitumor Activity
This compound derivatives have also been explored in the context of antitumor activity. For example, a study on N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives of N-substituted glycosylamines, including this compound, demonstrated significant antitumor activities against specific leukemia and carcinoma cells. This suggests potential therapeutic applications of this compound derivatives in cancer treatment (Tsujihara et al., 1982).
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-amino-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10/c13-11-8(19)7(18)10(4(2-15)21-11)23-12-9(20)6(17)5(16)3(1-14)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXBKZHFYRXCD-PICCSMPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)N)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944562 | |
| Record name | 4-O-Hexopyranosylhexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21973-66-0 | |
| Record name | Maltosylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021973660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-Hexopyranosylhexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


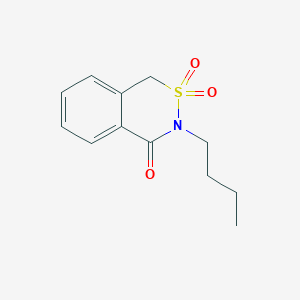
![(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/no-structure.png)
![Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-](/img/structure/B3368757.png)

